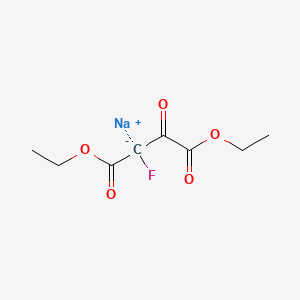
Oxalacetic acid, sodiofluoro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl sodiofluoro-oxaloacetate is an organic compound with the molecular formula C8H10FNaO5 and a molecular weight of 228.15 g/mol . This compound is known for its unique structure, which includes both ester and sodium salt functionalities. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl sodiofluoro-oxaloacetate can be synthesized through the reaction of diethyl oxalate with sodium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (0–5 °C) to ensure high yields and purity . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of diethyl sodiofluoro-oxaloacetate involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl sodiofluoro-oxaloacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines, where the keto group is replaced by amino groups.
Condensation Reactions: It can condense with aliphatic aldehydes to form 2-fluoroalk-2-enoic acids.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the hydrolysis of diethyl oxalate to form diethyl sodiofluoro-oxaloacetate.
Tetrahydrofuran (THF): A common solvent used in the synthesis and reactions of this compound.
Major Products Formed
2-Fluoroalk-2-enoic Acids: Formed from the condensation reaction with aliphatic aldehydes.
Amino Derivatives: Formed from substitution reactions with amines.
Wissenschaftliche Forschungsanwendungen
Diethyl sodiofluoro-oxaloacetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl sodiofluoro-oxaloacetate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as citrate synthase and malate dehydrogenase, which are involved in the citric acid cycle . This inhibition affects the production of key metabolic intermediates, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxaloacetic Acid: A metabolic intermediate with a similar structure but lacks the ester and sodium functionalities.
Diethyl Oxalacetate Sodium Salt: Similar in structure but without the fluorine atom.
Uniqueness
Diethyl sodiofluoro-oxaloacetate is unique due to the presence of both ester and sodium salt functionalities, as well as the fluorine atom. These features contribute to its distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
59769-03-8 |
|---|---|
Molekularformel |
C8H10FNaO5 |
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
sodium;diethyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10FO5.Na/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;/h3-4H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
XLQPPCYIYZWWQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)[C-](C(=O)C(=O)OCC)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

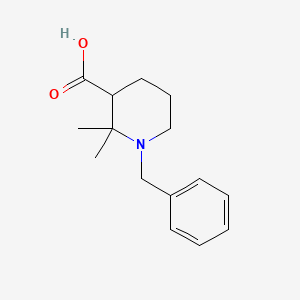
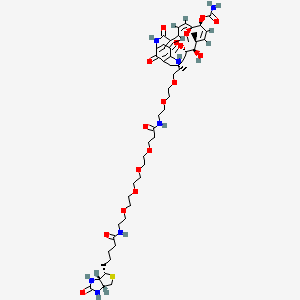

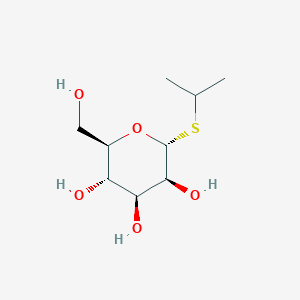

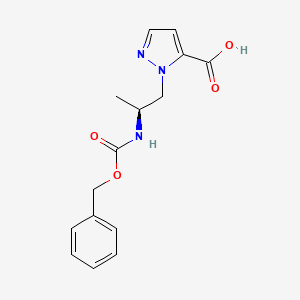
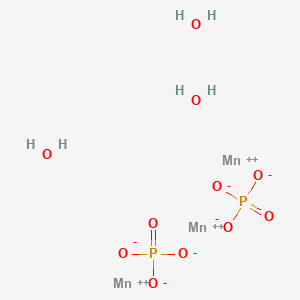
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

